N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
Description
N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxole ring system attached to a piperidine derivative, making it a unique molecule with interesting properties.
Properties
IUPAC Name |
N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-16-5-4-10(7-13(16)17)15-14(18)9-2-3-11-12(6-9)20-8-19-11/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTXYGUMTDCGJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the formation of the benzodioxole ring system. One common approach is to start with 1,3-benzodioxole-5-carboxylic acid and react it with 1-methyl-2-oxopiperidin-4-ylamine under specific conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the benzodioxole ring or the piperidine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction reactions might involve reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution reactions can be carried out using various electrophiles or nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide can be studied for its biological activity. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects.
Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Piperidine derivatives
Benzodioxole derivatives
Other carboxamide compounds
Uniqueness: N-(1-methyl-2-oxopiperidin-4-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the benzodioxole ring and the piperidine derivative. This combination provides distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
